molecular formula C13H11NO2 B12081721 6-Benzylnicotinic acid CAS No. 846045-05-4

6-Benzylnicotinic acid

Cat. No.: B12081721
CAS No.: 846045-05-4
M. Wt: 213.23 g/mol
InChI Key: UJNMGHVOOLFWMO-UHFFFAOYSA-N
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Description

6-Benzylnicotinic acid is a chemical compound with the molecular formula C13H11NO2 It is a derivative of nicotinic acid, where a benzyl group is attached to the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylnicotinic acid typically involves the benzylation of nicotinic acid. One common method is the Friedel-Crafts alkylation reaction, where nicotinic acid is reacted with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 6-benzylpyridine-3-carboxylic acid. This process involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 6-Benzylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted nicotinic acid derivatives.

Scientific Research Applications

6-Benzylnicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Benzylnicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

    Nicotinic Acid:

    Benzyl Nicotinate: An ester derivative of nicotinic acid with similar vasodilatory properties.

    Nicotinamide: Another derivative of nicotinic acid with distinct biological activities.

Uniqueness: 6-Benzylnicotinic acid is unique due to the presence of the benzyl group, which imparts different chemical and biological properties compared to its parent compound and other derivatives. This structural modification can enhance its efficacy and specificity in various applications.

Properties

CAS No.

846045-05-4

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

6-benzylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H11NO2/c15-13(16)11-6-7-12(14-9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,16)

InChI Key

UJNMGHVOOLFWMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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